Cas no 1064137-32-1 (3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline)

3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline
- 1064137-32-1
- SCHEMBL1598249
-
- インチ: InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-14(9-17)16(19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3
- InChIKey: RBLZMRPJCFUXEJ-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)N=C(C3=CC=CC=C3Cl)C(=N2)CBr
計算された属性
- せいみつぶんしりょう: 345.98724g/mol
- どういたいしつりょう: 345.98724g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 25.8Ų
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019116521-1g |
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
1064137-32-1 | 95% | 1g |
$785.40 | 2023-09-04 | |
Chemenu | CM141720-1g |
3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
1064137-32-1 | 95% | 1g |
$830 | 2021-08-05 | |
Chemenu | CM141720-1g |
3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
1064137-32-1 | 95% | 1g |
$*** | 2023-04-03 |
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
5. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxalineに関する追加情報
Comprehensive Overview of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline (CAS No. 1064137-32-1)
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline (CAS No. 1064137-32-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoxaline derivative is characterized by its unique molecular structure, featuring a bromomethyl group at the 3-position, a 2-chlorophenyl substituent at the 2-position, and a methyl group at the 5-position. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's relevance has surged in recent years due to its potential applications in drug discovery. Researchers are increasingly exploring quinoxaline derivatives for their ability to modulate biological pathways, with a focus on cancer therapeutics and anti-inflammatory drugs. A growing number of studies highlight the role of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline in the design of small-molecule inhibitors targeting specific enzymes, such as tyrosine kinases, which are critical in cellular signaling processes.
From a synthetic chemistry perspective, the bromomethyl moiety in this compound offers versatile reactivity, enabling further functionalization through nucleophilic substitution reactions. This feature is particularly advantageous in medicinal chemistry, where researchers seek to optimize lead compounds for enhanced efficacy and reduced side effects. The 2-chlorophenyl group, on the other hand, contributes to the compound's lipophilicity, influencing its pharmacokinetic properties.
In the context of green chemistry and sustainable synthesis, there is a rising demand for efficient methods to produce quinoxaline-based intermediates like CAS No. 1064137-32-1. Recent advancements in catalytic processes and solvent-free reactions have opened new avenues for its scalable production, addressing environmental concerns while maintaining high yields. This aligns with the broader industry trend toward eco-friendly chemical synthesis.
Analytical characterization of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards required for research and industrial applications. Additionally, computational modeling studies have been employed to predict its interactions with biological targets, further accelerating drug development pipelines.
The compound's stability under various storage conditions is another area of interest. Proper handling and storage recommendations are often discussed in scientific forums, emphasizing the need for anhydrous environments and light-sensitive packaging to preserve its integrity. Such practical insights are highly sought after by laboratory professionals and synthetic chemists.
Looking ahead, the demand for CAS No. 1064137-32-1 is expected to grow, driven by its utility in cutting-edge research areas like precision medicine and bioconjugation. Its role in the development of targeted therapies and diagnostic agents underscores its importance in modern science. As innovation continues, this compound is poised to remain a key player in the advancement of life sciences and material chemistry.
1064137-32-1 (3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline) 関連製品
- 1805363-48-7(Methyl 4-bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate)
- 2034375-60-3(4-[(4-fluoro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide)
- 198078-57-8((6-Thien-2-ylpyrid-3-yl)methanol)
- 1804106-66-8(4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene)
- 1798542-84-3(N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide)
- 2034236-03-6(2-(benzyloxy)-N-{5-(furan-3-yl)pyridin-3-ylmethyl}acetamide)
- 1342549-67-0(2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol)
- 1396712-95-0(3-(2-methyl-1H-imidazol-1-yl)-6-4-(thiophene-2-sulfonyl)piperazin-1-ylpyridazine)
- 1119090-11-7(2-[2-(cyclopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1352318-63-8(2-methoxy-3-(4-nitrophenyl)pyridine)




